molecular formula C17H15N B7560588 4-Methyl-3-naphthalen-1-ylaniline

4-Methyl-3-naphthalen-1-ylaniline

Cat. No.: B7560588
M. Wt: 233.31 g/mol
InChI Key: CESWIGJNQDHPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-naphthalen-1-ylaniline is an aromatic amine derivative featuring a naphthalene ring substituted at the 1-position and an aniline ring with a methyl group at the 4-position. Its synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions to attach the naphthalene group to the aniline backbone, followed by methylation at the para position .

Properties

IUPAC Name

4-methyl-3-naphthalen-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N/c1-12-9-10-14(18)11-17(12)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESWIGJNQDHPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-naphthalen-1-ylaniline typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 1-nitronaphthalene.

    Reduction of Nitro Group: The nitro group in 1-nitronaphthalene is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 1-naphthylamine.

    Alkylation: 1-Naphthylamine is then alkylated with methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group at the 4-position, forming 4-Methyl-1-naphthylamine.

    Amination: Finally, 4-Methyl-1-naphthylamine undergoes an amination reaction with aniline in the presence of a catalyst such as palladium on carbon to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-naphthalen-1-ylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinones or naphthoquinones.

    Reduction: Reduced amines or hydrocarbons.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-Methyl-3-naphthalen-1-ylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-naphthalen-1-ylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on aromatic rings critically influence physical, chemical, and biological properties. Below is a comparison with key analogs:

a) 3-(Naphthalen-1-yl)aniline
  • Structure : Lacks the 4-methyl group on the aniline ring.
  • Electronic Effects : The absence of the electron-donating methyl group reduces activation of the aniline ring toward electrophilic substitution.
  • Applications: Widely available (4 suppliers noted in ), suggesting simpler synthesis and industrial relevance .
b) 3-(Naphthalen-1-ylimino)indolin-2-one
  • Structure: Incorporates an indolinone scaffold instead of aniline, with a naphthalen-1-ylimino group.
  • The indolinone core may improve binding to microbial targets compared to simpler aniline derivatives .
c) (4-Chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
  • Structure : Substitutes the aniline with an indole ring and replaces the methyl group with a chloro substituent.
  • Reactivity : The electron-withdrawing chlorine atom deactivates the naphthalene ring, reducing electrophilic reactivity. The indole group introduces hydrogen-bonding capabilities .

Physical and Chemical Properties

Compound Key Substituents Solubility Trends Stability Notes
4-Methyl-3-naphthalen-1-ylaniline 4-methyl (electron-donating) Low aqueous solubility Stable under acidic conditions
3-(Naphthalen-1-yl)aniline No methyl group Moderate solubility Prone to oxidation
3-(Naphthalen-1-ylimino)indolin-2-one Indolinone core Lipid-soluble Degrades under alkaline conditions
4-Chloronaphthalen-1-yl derivatives Chloro (electron-withdrawing) Low solubility in polar solvents Resists thermal degradation
  • This compound: The methyl group increases lipophilicity, reducing aqueous solubility but enhancing membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.